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Compound of Interest
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Cat. No.: B15577803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two SHP2 inhibitors, Suchilactone
and TNO155, in preclinical leukemia models. The data presented is compiled from publicly

available experimental studies to assist researchers in evaluating their potential as therapeutic

agents.

Executive Summary
Both Suchilactone, a natural product, and TNO155, a synthetic allosteric inhibitor, target the

protein tyrosine phosphatase SHP2, a critical node in oncogenic signaling pathways.

Preclinical data demonstrates the anti-leukemic activity of both compounds. Suchilactone has

shown efficacy in acute myeloid leukemia (AML) cell lines and in a xenograft model. While

direct monotherapy data for TNO155 in leukemia models is limited in the reviewed literature,

data for a structurally related and potent allosteric SHP2 inhibitor, RMC-4550, is presented as a

surrogate to provide a basis for comparison. Both approaches show promise in targeting

SHP2-dependent leukemias.
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Compound Cell Line Cancer Type IC50 Citation

Suchilactone SHI-1
Acute Myeloid

Leukemia (AML)
17.01 µM [1]

Jurkat

T-cell Acute

Lymphoblastic

Leukemia (T-

ALL)

47.03 µM [1]

THP-1
Acute Monocytic

Leukemia (AML)
65.83 µM [1]

RMC-4550

(TNO155

surrogate)

Molm-14 (FLT3-

ITD)

Acute Myeloid

Leukemia (AML)
146 nM [1]

MV4-11 (FLT3-

ITD)

Acute Myeloid

Leukemia (AML)
120 nM [1]

Kasumi-1 (KIT

N822K)

Acute Myeloid

Leukemia (AML)
193 nM [1]

SKNO-1 (KIT

N822K)

Acute Myeloid

Leukemia (AML)
480 nM [1]

K562 (BCR-

ABL1)

Chronic Myeloid

Leukemia (CML)
2,086 nM [1]

In Vivo Efficacy: Leukemia Xenograft Models
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Compound Model Dosing Outcome Citation

Suchilactone

SHI-1 AML

Xenograft (SCID

mice)

15 mg/kg and 30

mg/kg, oral

gavage, daily for

19 days

Tumor weight

reduction from

0.618 g (control)

to 0.35 g (15

mg/kg) and

0.258 g (30

mg/kg)

[1]

RMC-4550

(TNO155

surrogate)

Molm-14 AML

Xenograft

30 mg/kg, oral

gavage, 5 times

a week for 28

days (in

combination with

Venetoclax)

Significantly

decreased

leukemia burden

and improved

survival

compared to

control and

single agents

[2]

FLT3-ITD AML

Patient-Derived

Xenograft (PDX)

Not specified (in

combination with

Venetoclax)

Markedly

decreased

%hCD45 in

cardiac blood

and spleen

[2]

Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway in Leukemia
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade,

which is frequently hyperactivated in leukemia. Both Suchilactone and TNO155/RMC-4550

inhibit SHP2, thereby blocking downstream signaling and inhibiting cancer cell proliferation and

survival.
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Caption: SHP2's role in the RAS-MAPK pathway and points of inhibition.

Experimental Workflow for In Vivo Xenograft Studies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15577803?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This diagram outlines a typical workflow for assessing the efficacy of therapeutic compounds in

a leukemia xenograft model.
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Caption: Workflow for leukemia xenograft efficacy studies.
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Experimental Protocols
Suchilactone In Vivo Xenograft Study[1]

Cell Line: SHI-1 human acute myeloid leukemia cells.

Animal Model: Female SCID (Severe Combined Immunodeficiency) mice.

Cell Implantation: 1 x 10⁶ SHI-1 cells were subcutaneously inoculated per mouse.

Treatment Groups:

Control group: Vehicle (PBS with 0.5% carboxymethylcellulose sodium).

Suchilactone low dose: 15 mg/kg.

Suchilactone high dose: 30 mg/kg.

Administration: Suchilactone was dissolved in the vehicle and administered via oral gavage

(i.g.) once daily for 19 days.

Endpoint Analysis: At the end of the study, tumors were excised and weighed. Tumor tissues

were stained for Ki-67 (a proliferation marker) and TUNEL (an apoptosis marker).

RMC-4550 In Vivo Xenograft Study (TNO155 Surrogate)
[2]

Cell Line: Molm-14 human acute myeloid leukemia cells (FLT3-ITD positive).

Animal Model: Not specified in the abstract, but likely immunodeficient mice (e.g., NSG).

Cell Implantation: Not specified.

Treatment Groups (Combination Study):

Vehicle control.

RMC-4550: 30 mg/kg.
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Venetoclax: 100 mg/kg.

Combination: RMC-4550 (30 mg/kg) and Venetoclax (100 mg/kg).

Administration: Compounds were administered orally five times a week for 28 days.

Endpoint Analysis: Leukemia burden was assessed, and survival was monitored. For the

patient-derived xenograft (PDX) model, the percentage of human CD45+ cells in the blood

and spleen was measured.

General Protocol for Cell Proliferation (IC50) Assay
Cell Seeding: Leukemia cells are seeded in 96-well plates at a specific density.

Compound Treatment: Cells are treated with a range of concentrations of the test compound

(e.g., Suchilactone or TNO155/RMC-4550) for a defined period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a colorimetric assay such as CCK-8 or

a luminescence-based assay like CellTiter-Glo.

Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is

calculated from the dose-response curve.

Conclusion
Both Suchilactone and the clinical-stage SHP2 inhibitor TNO155 (represented by RMC-4550

in some preclinical models) demonstrate anti-leukemic properties through the inhibition of the

SHP2 phosphatase. Suchilactone, a natural product, shows activity in the micromolar range

against AML cell lines. The synthetic allosteric inhibitor RMC-4550 exhibits more potent,

nanomolar activity against a panel of AML cell lines with specific driver mutations.

The provided data and protocols offer a foundation for further investigation into the therapeutic

potential of these SHP2 inhibitors in leukemia. Direct head-to-head preclinical studies of

Suchilactone and TNO155 are warranted to definitively compare their efficacy and safety

profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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